molecular formula C8H11F3N2O B2700613 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 2091398-00-2

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B2700613
CAS No.: 2091398-00-2
M. Wt: 208.184
InChI Key: ABVRBMZCEZOFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[45]dec-2-ene is a spirocyclic compound characterized by the presence of a trifluoromethyl group, an oxa (oxygen-containing) ring, and a diazaspiro (two nitrogen atoms in a spirocyclic structure) framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a trifluoromethyl-containing precursor with a suitable diaza compound under controlled conditions. For example, the reaction of a trifluoromethyl ketone with a diaza compound in the presence of a base can lead to the formation of the desired spirocyclic product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the synthesis process is also a key consideration for industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development. Additionally, the spirocyclic structure provides rigidity and conformational stability, which can be advantageous in designing molecules with specific biological activities .

Properties

IUPAC Name

3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7/h12H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVRBMZCEZOFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=NO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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